molecular formula C13H8ClFO3 B6381660 5-(3-Carboxy-5-fluorophenyl)-2-chlorophenol, 95% CAS No. 1262002-86-7

5-(3-Carboxy-5-fluorophenyl)-2-chlorophenol, 95%

Cat. No. B6381660
CAS RN: 1262002-86-7
M. Wt: 266.65 g/mol
InChI Key: BQIBORWJYXOQAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Carboxy-5-fluorophenyl)-2-chlorophenol, 95% (also known as 5-FCP-2-Cl-Phenol) is a compound used in scientific research and laboratory experiments. It is a white solid with a molecular weight of 260.6 g/mol. 5-FCP-2-Cl-Phenol is a derivative of phenol, and is used as a starting material in the synthesis of various compounds. It is also used as a reagent in the synthesis of pharmaceuticals and other compounds.

Mechanism of Action

The mechanism of action of 5-FCP-2-Cl-Phenol is not fully understood. However, it is believed that the compound acts as an electron donor, donating electrons to other compounds in order to facilitate the formation of covalent bonds. Additionally, it is believed that 5-FCP-2-Cl-Phenol can act as a catalyst, accelerating the rate of chemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-FCP-2-Cl-Phenol are not fully understood. However, it is known that the compound can act as an electron donor, donating electrons to other compounds in order to facilitate the formation of covalent bonds. Additionally, 5-FCP-2-Cl-Phenol can act as a catalyst, accelerating the rate of chemical reactions.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-FCP-2-Cl-Phenol in laboratory experiments is its ability to act as an electron donor and a catalyst. This allows for the synthesis of a variety of compounds in a shorter amount of time. Additionally, the compound is relatively inexpensive and easy to obtain.
The main limitation of using 5-FCP-2-Cl-Phenol in laboratory experiments is its lack of understanding of its biochemical and physiological effects. Additionally, the compound may be toxic if not handled properly, and it may react with other compounds in the laboratory.

Future Directions

There are a number of potential future directions for research involving 5-FCP-2-Cl-Phenol. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications. Additionally, further research into the synthesis of 5-FCP-2-Cl-Phenol and its derivatives could lead to the development of new compounds with potential applications in the pharmaceutical and other industries. Finally, further research into the toxicology of 5-FCP-2-Cl-Phenol could lead to the development of safer methods for handling and using the compound.

Synthesis Methods

5-FCP-2-Cl-Phenol can be synthesized through a variety of methods. One method involves the reaction of 3-chloro-5-fluorophenol with sodium hydroxide in the presence of a catalyst. This reaction yields the desired product in a yield of approximately 95%.

Scientific Research Applications

5-FCP-2-Cl-Phenol is used in a variety of scientific research applications. It is used as a reagent in the synthesis of pharmaceuticals and other compounds. It is also used in the synthesis of a variety of other compounds, such as dyes, pigments, and catalysts. Additionally, it is used in the synthesis of other phenolic compounds.

properties

IUPAC Name

3-(4-chloro-3-hydroxyphenyl)-5-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO3/c14-11-2-1-7(6-12(11)16)8-3-9(13(17)18)5-10(15)4-8/h1-6,16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQIBORWJYXOQAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)F)C(=O)O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00686060
Record name 4'-Chloro-5-fluoro-3'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00686060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Carboxy-5-fluorophenyl)-2-chlorophenol

CAS RN

1262002-86-7
Record name 4'-Chloro-5-fluoro-3'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00686060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.